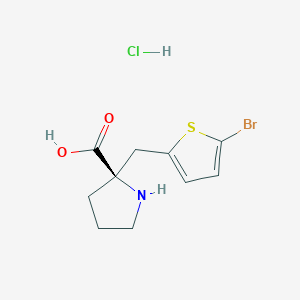

(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

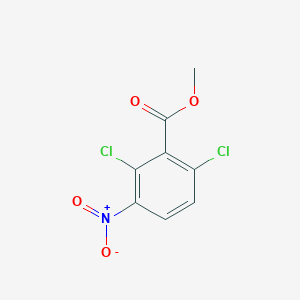

Organic Synthesis and Chlorination Reactions

- Chlorination Reaction of α-Amino Acids : A study on the chlorination reaction of α-amino acids, including L-proline, with PCl5 highlights the formation of stable compounds under specific conditions. This reaction represents a strategy for the synthesis of L-proline-derived compounds (Bortoluzzi, Marchetti, Murrali, & Pampaloni, 2015).

Enantioselective Synthesis and Catalysis

Scale-up Synthesis of Proline-Derived Ligands : The scale-up synthesis of proline-derived ligands for the preparation of enantiomerically pure α- and β-amino acids demonstrates the importance of these compounds in the synthesis of bioactive peptides (Romoff, Palmer, Mansour, Creighton, Miwa, Ejima, Moriwaki, & Soloshonok, 2017).

Organocatalytic Asymmetric Assembly Reactions : L-Proline catalyzes direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to produce optically active β-amino alcohols. This highlights its role in organocatalysis (Chowdari, Ramachary, & Barbas, 2003).

Proline in Bioactive Molecule Synthesis

- Synthesis of Bioactive Molecules : Research on the synthesis of 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives, potent angiotensin-converting enzyme (ACE) inhibitors, emphasizes the role of proline derivatives in medicinal chemistry (Mcevoy, Lai, & Albright, 1983).

Proline Derivatives in Organic Reactions

- Ionic Liquid Supported Organocatalysts : The synthesis of Proline-2-triethyl-ethylamide hexafluorophosphate and its application in the synthesis of chiral building blocks like (R)-9-Methyl-5(10)-octaline-1,6-dione demonstrates the utility of proline derivatives in organic reactions (Srivastava, 2022).

Safety and Hazards

The safety data sheet for a similar compound, BOC-®-ALPHA-(5-BROMO-2-THIOPHENYLMETHYL)-PROLINE, suggests that in case of inhalation, the victim should be moved into fresh air and given artificial respiration if necessary . If the compound comes into contact with the skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

properties

IUPAC Name |

(2R)-2-[(5-bromothiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S.ClH/c11-8-3-2-7(15-8)6-10(9(13)14)4-1-5-12-10;/h2-3,12H,1,4-6H2,(H,13,14);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJKCYUPEIQPAK-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)

![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)

![N-(4-acetylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412933.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)

![(3E)-3-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]-1H-indol-2-one](/img/structure/B2412938.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2412939.png)

![2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2412944.png)